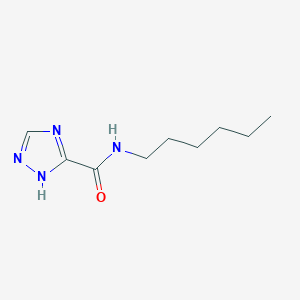

N-hexyl-1H-1,2,4-triazole-5-carboxamide

CAS No.: 879774-90-0

Cat. No.: VC18949739

Molecular Formula: C9H16N4O

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 879774-90-0 |

|---|---|

| Molecular Formula | C9H16N4O |

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | N-hexyl-1H-1,2,4-triazole-5-carboxamide |

| Standard InChI | InChI=1S/C9H16N4O/c1-2-3-4-5-6-10-9(14)8-11-7-12-13-8/h7H,2-6H2,1H3,(H,10,14)(H,11,12,13) |

| Standard InChI Key | NTPKDNQDGWXUIY-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCNC(=O)C1=NC=NN1 |

Introduction

Chemical Structure and Nomenclature

The molecular formula of N-hexyl-1H-1,2,4-triazole-5-carboxamide is C10H17N5O, with a molecular weight of 223.28 g/mol . The compound consists of a 1,2,4-triazole ring substituted at position 5 with a carboxamide group (-CONH2), where the amide nitrogen is further functionalized with an n-hexyl chain (-C6H13). This configuration places the hexyl group in a lipophilic region, while the triazole and carboxamide moieties contribute to hydrogen-bonding potential.

Key structural features include:

-

Triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.

-

Carboxamide substituent: Introduces polarity and hydrogen-bonding capacity at position 5.

-

n-Hexyl chain: A six-carbon aliphatic tail enhancing lipophilicity, which may influence membrane permeability in biological systems .

Synthesis and Structural Characterization

Synthetic Routes

While no explicit synthesis of N-hexyl-1H-1,2,4-triazole-5-carboxamide is documented in the literature, analogous methodologies for 1,2,4-triazole carboxamides suggest two plausible pathways:

Cyclization of Thiosemicarbazides

A common approach involves base-catalyzed intramolecular cyclization of thiosemicarbazides. For example, substituted thiosemicarbazides derived from hydrazides and isothiocyanates undergo dehydrative cyclization to form 1,2,4-triazole-3-thiones, which can be further functionalized . Adapting this method, the hexyl group could be introduced via alkylation of intermediate thiosemicarbazides before cyclization.

Alkylation of Triazole Carboxylates

Physicochemical Properties

Experimental and Predicted Data

The hexyl chain significantly increases hydrophobicity compared to shorter-chain analogs, as evidenced by the higher LogP of 3-amino-5-hexyl-1H-1,2,4-triazole (LogP = 2.09) .

Biological Activity and Applications

Antimicrobial and Antioxidant Effects

4,5-Disubstituted 1,2,4-triazole-3-thiones with alkyl chains showed 85% free radical scavenging activity at 3 ppm and inhibited Gram-positive bacteria (e.g., Staphylococcus aureus) . The hexyl substituent may enhance membrane penetration, improving bioavailability in microbial targets.

Cannabinoid Receptor Modulation

A structurally related compound, 5-(4-chlorophenyl)-3-hexyl-1,2,4-triazole, acted as a silent cannabinoid antagonist in murine models, inhibiting tetrad effects (hypothermia, analgesia) without intrinsic agonist activity . This highlights the role of hexyl-substituted triazoles in central nervous system targeting.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume